Histamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

14.1 [ug/mL]

Synonyms

Canonical SMILES

Histamine and the Immune System

- Allergic Reactions: Histamine plays a crucial role in immediate hypersensitivity reactions, commonly known as allergies. When the immune system encounters an allergen (a substance perceived as a threat), mast cells release histamine, triggering symptoms like runny nose, itchy eyes, and wheezing. Research on histamine helps scientists understand and develop treatments for allergies [].

- Inflammation: Histamine is a key mediator of inflammation, a natural defense mechanism against injury or infection. However, chronic inflammation contributes to various diseases. Research explores how histamine signaling pathways influence inflammation and potential therapeutic targets [].

Histamine and the Nervous System

- Sleep-wake regulation: Histamine-producing neurons in the brain are involved in regulating sleep-wake cycles. Research investigates how these neurons and histamine signaling contribute to sleep regulation and potential implications for sleep disorders [].

- Cognitive function: Histamine also modulates cognitive functions such as learning and memory. Research explores the role of histamine in these processes and potential therapeutic applications for cognitive decline [].

Histamine is a biogenic amine that plays a crucial role in various physiological processes, particularly in the immune response and regulation of gastric acid secretion. It is synthesized through the decarboxylation of the amino acid histidine, catalyzed by the enzyme L-histidine decarboxylase. This compound is widely distributed across different organisms, including animals, plants, and bacteria, and is notably present in mast cells and basophils within human tissues .

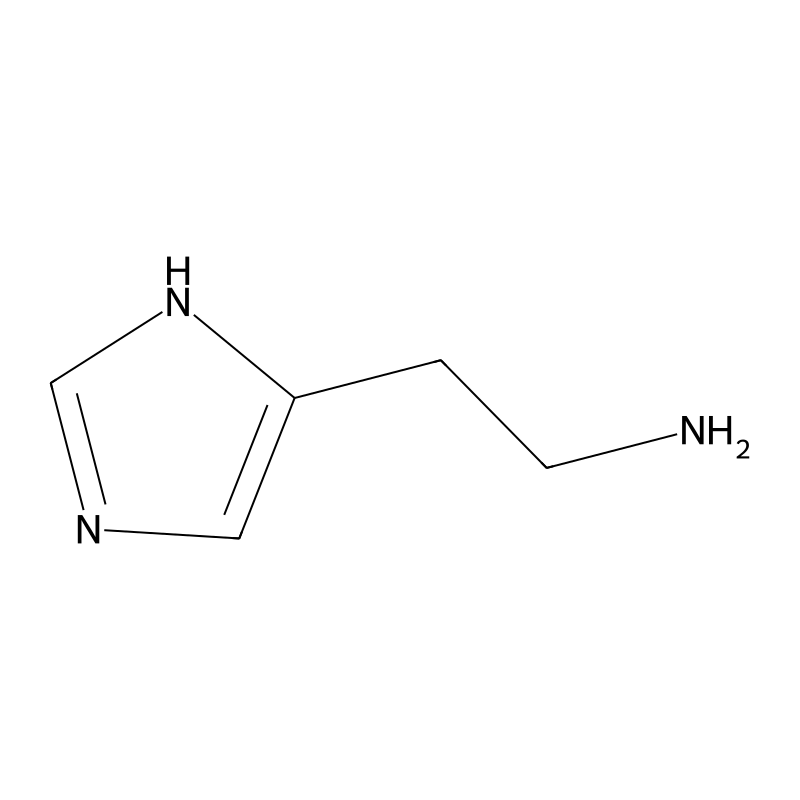

Chemically, histamine is classified as an organic nitrogenous compound characterized by its imidazole ring structure. It has two basic nitrogen atoms that can be protonated, allowing it to exist predominantly as a cation under physiological conditions . The compound exhibits diverse biological activities, influencing allergic reactions, neurotransmission, and vascular permeability.

Histamine exerts its effects by binding to specific histamine receptors (H₁-H₄) located on various cell types throughout the body. These receptors are G protein-coupled receptors (GPCRs), meaning their activation triggers a cascade of intracellular signaling pathways. Depending on the receptor type and cell involved, histamine can cause diverse responses, including:

- Increased vascular permeability: Leads to fluid accumulation and swelling, a hallmark feature of allergic reactions.

- Smooth muscle contraction: This can cause bronchoconstriction in the airways during asthma attacks.

- Stimulation of sensory neurons: Responsible for the itching sensation associated with allergic reactions and insect bites.

- Modulation of neurotransmission: Histamine in the brain influences wakefulness, learning, and memory.

- Synthesis: Histamine is synthesized from L-histidine through a decarboxylation reaction facilitated by L-histidine decarboxylase. This reaction requires pyridoxal-5'-phosphate as a cofactor .

- Degradation: After its release, histamine is rapidly inactivated primarily by two enzymes:

- Receptor Interaction: Histamine exerts its biological effects by binding to four known receptors (H1, H2, H3, H4), which are G protein-coupled receptors. This binding triggers various intracellular signaling pathways that mediate its effects on smooth muscle contraction, gastric acid secretion, and immune responses .

Histamine is primarily known for its role in the immune system and allergic responses. Upon exposure to allergens, mast cells release histamine, leading to:

- Vasodilation: Histamine causes blood vessels to widen, increasing blood flow to affected areas.

- Increased Permeability: It enhances the permeability of blood vessels, allowing immune cells and proteins to migrate into tissues.

- Smooth Muscle Contraction: In the lungs and gastrointestinal tract, histamine can cause bronchoconstriction and increased gastric acid secretion .

Additionally, histamine functions as a neurotransmitter in the central nervous system, influencing wakefulness and appetite regulation. Its modulation of immune cell activity further underscores its importance in inflammatory processes .

Histamine has several important applications:

- Medical: Understanding histamine's role has led to the development of antihistamines used to treat allergic reactions and conditions such as asthma and gastric ulcers (e.g., H1 antagonists like diphenhydramine and H2 antagonists like ranitidine) .

- Food Industry: Monitoring histamine levels is crucial in food safety to prevent scombroid poisoning associated with spoiled fish products .

- Research: Histamine's effects on immune modulation make it a target for studies related to autoimmune diseases and cancer therapy.

Studies on histamine interactions reveal its complex role in various physiological processes:

- Histamine interacts with immune cells via IgE antibodies bound to mast cells. When allergens bind these antibodies, it triggers the release of histamine .

- Research indicates that histamine also influences T cell differentiation and activity during allergic inflammation. For instance, it modulates Th1 and Th2 cell responses differently based on receptor interaction .

- Moreover, variations in genes coding for enzymes involved in histamine metabolism (like diamine oxidase) have been linked to conditions such as ulcerative colitis and autism spectrum disorders .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural or functional similarities with histamine. Here are some notable examples:

| Compound | Structure Type | Key Functions | Unique Features |

|---|---|---|---|

| Serotonin | Biogenic amine | Mood regulation, vasoconstriction | Primarily acts as a neurotransmitter |

| Dopamine | Biogenic amine | Reward pathway activation, motor control | Involved in pleasure and movement |

| Norepinephrine | Catecholamine | Fight-or-flight response | Acts primarily on adrenergic receptors |

| Acetylcholine | Neurotransmitter | Muscle contraction, memory | Functions at neuromuscular junctions |

Histamine's unique properties stem from its specific receptor interactions (H1-H4) that mediate distinct physiological responses not shared by these other compounds . Its dual role as both a neurotransmitter and an immune mediator further distinguishes it within this group.

Enzymatic Pathways of Histamine Synthesis

L-Histidine Decarboxylase (HDC) Catalysis Mechanisms

Histamine synthesis is exclusively mediated by L-histidine decarboxylase (HDC), which catalyzes the decarboxylation of L-histidine to histamine in a single-step reaction. The enzyme operates via a pyridoxal-5’-phosphate (PLP)-dependent mechanism, where PLP forms a Schiff base with the ε-amino group of lysine 305 in the active site. This interaction stabilizes the transition state during decarboxylation, facilitating the removal of the α-carboxyl group from histidine.

Structural studies reveal that HDC exists as a homodimer, with each monomer comprising a 53 kDa N-terminal catalytic subunit and a 20 kDa C-terminal regulatory subunit. Post-translational cleavage by Caspase-9 activates the enzyme, enabling the formation of the functional homodimer. Mutagenesis experiments demonstrate that residues such as lysine 232 and tyrosine 334 are critical for coordinating PLP and protonating intermediates, respectively. Substitutions at these sites reduce catalytic efficiency by over 90%, underscoring their role in the reaction mechanism.

Pyridoxal-5’-phosphate Cofactor Dynamics in HDC Activity

PLP serves as an essential cofactor for HDC, binding covalently to lysine 305 via a Schiff base linkage. During catalysis, histidine displaces lysine 305, forming a new aldimine intermediate with PLP. The carboxyl group of histidine is subsequently eliminated as carbon dioxide, yielding a quinonoid intermediate that is protonated by tyrosine 334 from the opposing subunit. This step is rate-limiting, with an activation energy of 17.6 kcal/mol.

The PLP-binding pocket is stabilized by hydrogen bonds involving aspartate 273, serine 151, and serine 354, ensuring proper orientation of the cofactor. Depletion of PLP disrupts HDC activity, as evidenced by studies showing that PLP antagonists like α-fluoromethylhistidine abolish histamine synthesis in mast cells.

Cellular and Tissue-Specific Histamine Production

Non-Mast Cell Sources: Myeloid and Lymphoid Lineages

Beyond mast cells and basophils, histamine is synthesized in enterochromaffin-like (ECL) cells of the gastric mucosa and histaminergic neurons in the tuberomammillary nucleus of the hypothalamus. ECL cells release histamine in response to gastrin, stimulating parietal cells to secrete gastric acid. In the central nervous system, histaminergic neurons regulate wakefulness and neurotransmission, with HDC mutations linked to Tourette-like syndromes. Myeloid progenitors and lymphoid tissues exhibit minimal HDC expression under steady-state conditions but can upregulate synthesis during inflammation.

Histamine Degradation Pathways

Histamine-N-Methyltransferase (HNMT) in Airway and CNS Metabolism

Histamine-N-methyltransferase (HNMT) is the principal enzyme responsible for histamine catabolism in the airways and central nervous system. HNMT transfers a methyl group from S-adenosylmethionine to histamine’s imidazole ring, producing N-methylhistamine. This metabolite is further oxidized by monoamine oxidase to N-methylimidazole acetic acid. HNMT activity is particularly high in bronchial epithelial cells and astrocytes, where it limits histamine’s bronchoconstrictive and neuroactive effects.

Diamine Oxidase (DAO) in Intestinal and Hepatic Clearance

Diamine oxidase (DAO) mediates extracellular histamine degradation in the intestinal mucosa and liver. DAO oxidizes histamine to imidazole acetaldehyde, which is subsequently converted to imidazole acetic acid. Polymorphisms in the DAO gene correlate with reduced enzyme activity, contributing to histamine intolerance syndromes characterized by gastrointestinal and cutaneous symptoms. Hepatocytes express high DAO levels, ensuring systemic clearance of circulating histamine.

Key Regulatory Factors in Histamine Metabolism

| Factor | Role in Histamine Biology | Tissue Specificity |

|---|---|---|

| L-Histidine Decarboxylase | Catalyzes histamine synthesis | Mast cells, ECL cells, CNS |

| Pyridoxal-5’-phosphate | Essential cofactor for HDC activity | Ubiquitous |

| Histamine-N-Methyltransferase | Inactivates histamine in CNS/airways | Brain, bronchial epithelium |

| Diamine Oxidase | Degrades dietary/historical histamine | Intestine, liver |

Gαq/11 Protein Coupling and Phospholipase C Modulation

The histamine H1 receptor (H1R) signals through Gαq/11 proteins, triggering phospholipase Cβ (PLCβ) activation. This enzymatic process converts phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) [1]. IP3 induces calcium release from endoplasmic reticulum stores, while DAG activates protein kinase C (PKC) isoforms. In lymphocytes, H1R-mediated calcium flux modulates antigen receptor signaling intensity, creating crosstalk between innate and adaptive immune responses [1] [2].

H1R coupling efficiency varies across tissues due to alternative splicing and post-translational modifications. The receptor's third intracellular loop contains critical phosphorylation sites for PKC and protein kinase A (PKA), enabling feedback regulation of signaling duration [1]. Structural studies reveal that histamine binding induces conformational changes in transmembrane domains 3 and 5, facilitating G protein recruitment.

PKCδ/Hsp90/ERK Pathway in H1R Gene Upregulation

Chronic H1R activation induces receptor upregulation through a PKCδ-dependent mechanism. In U-373 MG glioblastoma cells, histamine stimulates H1R transcription via a heat shock protein 90 (Hsp90)-mediated extracellular signal-regulated kinase (ERK) pathway [2]. This positive feedback loop involves:

- PKCδ translocation to the nuclear membrane

- Hsp90-dependent ERK phosphorylation

- AP-1 transcription factor activation at the H1R promoter

The U-373 MG cells utilize distinct promoter regions (-806 to -696 bp) compared to HeLa cells (-1,386 to -1,296 bp), demonstrating cell-type-specific regulatory mechanisms [2]. This pathway sustains histamine sensitivity in chronic inflammatory conditions and may contribute to H1R overexpression in allergic diseases.

Histamine H2 Receptor in Gastric Acid Regulation

cAMP-PKA Signaling in Parietal Cell Function

The histamine H2 receptor (H2R) couples to Gαs proteins, activating adenylate cyclase to elevate cyclic adenosine monophosphate (cAMP) levels. In gastric parietal cells, cAMP-dependent protein kinase A (PKA) phosphorylates multiple targets:

| Target Protein | Functional Consequence |

|---|---|

| H+/K+ ATPase β-subunit | Proton pump trafficking to apical membrane |

| Cl-/HCO3- exchanger | Chloride secretion potentiation |

| Ezrin-radixin-moesin proteins | Cytoskeletal reorganization |

Histamine potentiates cholinergic-induced acid secretion by synergizing cAMP and calcium signals. H2R knockout mice retain 40% basal acid secretion through muscarinic M3 and cholecystokinin 2 receptor pathways, demonstrating system redundancy [3]. The H2R-cAMP axis remains the primary driver of meal-stimulated acid secretion, with histamine accounting for 80% of postprandial gastric output in humans [3].

Histamine H3 Receptor Neuromodulatory Roles

Presynaptic Autoreceptor Feedback Mechanisms

As presynaptic autoreceptors, histamine H3 receptors (H3R) inhibit histamine synthesis and release through Gαi/o-mediated pathways. Key mechanisms include:

- Suppression of histidine decarboxylase activity via calcium/calmodulin-dependent inhibition

- Voltage-gated calcium channel modulation reducing synaptic vesicle exocytosis

- Adenylyl cyclase inhibition lowering cAMP-dependent vesicular monoamine transporter activity

H3R also functions as heteroreceptors, modulating dopamine, serotonin, and norepinephrine release in limbic regions. In the ventromedial hypothalamus, H3R activation decreases GABAergic tone, enhancing satiety signaling through histamine-melanocortin crosstalk [4]. Over 20 H3R splice variants show differential G protein coupling efficiency, enabling fine-tuned neuromodulation.

Histamine H4 Receptor Immunomodulatory Functions

Chemotaxis and Mast Cell Priming via H4R Activation

The histamine H4 receptor (H4R) directs immune cell migration through Gαi/o-coupled chemotaxis signaling. Mast cell recruitment involves:

- H4R-mediated calcium mobilization via phospholipase Cγ (PLCγ)

- Rho GTPase activation inducing cytoskeletal rearrangements

- Chemokine receptor CXCR4 membrane translocation

In triple-negative breast cancer models, H4R deletion reduces tumor-associated CD4+ T cells by 60% while increasing natural killer cell infiltration 2.5-fold [5]. Human mast cells exhibit H4R-dependent leukotriene synthesis, with 4-methylhistamine inducing 3-fold higher LTB4 production compared to baseline [7]. The receptor synergizes with FcεRI signaling, lowering antigen threshold for mast cell degranulation by 40% in allergic sensitization [6].

Mast cell degranulation represents a fundamental mechanism in allergic pathogenesis, orchestrated through the high-affinity immunoglobulin E receptor known as Fc epsilon receptor I [1]. The cross-linkage of Fc epsilon receptor I on mast cells and basophils constitutes the central mechanism for initiating allergic inflammatory responses [2]. Upon allergen encounter, immunoglobulin E antibodies bound to Fc epsilon receptor I undergo cross-linkage, triggering a complex cascade of intracellular signaling events that culminate in mast cell degranulation and the release of preformed mediators including histamine [3] [2].

The degranulation process involves immediate phosphorylation of beta and gamma chains on their immunoreceptor tyrosine-based activation motifs by lyn and syk protein tyrosine kinases of the src kinase family [4]. These phosphorylation events result in the activation of gamma-phospholipase C, which induces hydrolysis of phosphatidyl-inositol and subsequent augmentation of intracellular calcium and diacylglycerol production [4]. The secretory granules in resting mast cells comprise approximately 47.5% of the extranuclear cell volume and contain crystalline structures including scrolls, gratings, and lattices [5].

Following Fc epsilon receptor I stimulation, approximately 75% of mast cells undergo compound exocytosis, characterized by fusion of granule membranes with one another and with the plasma membrane to produce degranulation channels [5]. Recent investigations have demonstrated that Fc epsilon receptor I-mediated signaling occurs through two distinct adaptor complexes, with the linker for activation of T cells forming a molecular complex that includes several adaptor molecules and catalytic enzymes [6]. The calcium-dependent pathway involves phospholipase C gamma 1 and phospholipase C gamma 2, while the calcium-independent pathway requires the Fyn/Gab2/RhoA signaling cascade for microtubule-dependent granule translocation [6].

Synergistic Effects of Histamine Receptor 4 on Fc Epsilon Receptor I Expression

The histamine receptor 4 demonstrates profound regulatory influence on Fc epsilon receptor I expression and associated mast cell functions [7]. Research has established that histamine receptor 4 possesses regulatory roles in both Fc epsilon receptor I expression and Fc epsilon receptor I-mediated functions in murine bone marrow-derived mast cells [7]. The expression kinetics of Fc epsilon receptor I and murine histamine receptor 4 can be described with a function that has one maximum value in the time range of the culture's differentiation [7].

Antigen-dependent degranulation of murine bone marrow-derived mast cells can be inhibited by selective histamine receptor 4 antagonist/inverse agonist, but only when present during the immunoglobulin E sensitization phase of degranulation [7]. Flow cytometric analysis has revealed that histamine receptor 4 antagonist/inverse agonist also inhibits immunoglobulin E-induced Fc epsilon receptor I upregulation [7]. The inhibition percentage of histamine receptor 4 antagonist on immunoglobulin E-induced Fc epsilon receptor I upregulation demonstrates dependency upon the maturity of mast cell cultures, and this time-dependency correlates with the expression kinetics of both murine histamine receptor 4 and Fc epsilon receptor I [7].

Human mast cells respond to both histamine and 4-methylhistamine for sustained intracellular calcium mobilization, degranulation, and cytokine production [8]. The histamine receptor 4 mediates its effects through Galphai/o protein signaling, while histamine receptor 1 operates via Galphaq protein [8]. Activation of histamine receptor 4 in human mast cells produces various inflammatory mediators including transforming growth factor-beta 1, tumor necrosis factor-alpha, platelet-derived growth factor-BB, and multiple interleukins and chemokines [8].

Table 1: Synergistic Effects of Histamine Receptor 4 on Fc Epsilon Receptor I Expression and Mast Cell Functions

| Parameter | Histamine Receptor 4 Antagonist Effect | Mechanism | Concentration Range |

|---|---|---|---|

| Fc Epsilon Receptor I Expression Upregulation | Inhibited immunoglobulin E-induced Fc epsilon receptor I upregulation | Histamine receptor 4 regulates Fc epsilon receptor I surface expression | EC₅₀: ~19 nM histamine |

| Mast Cell Degranulation Inhibition | Inhibited during sensitization phase only | Affects sensitization but not effector phase | IC₅₀: 0.3 μM JNJ7777120 |

| Time Dependency | Effect dependent on mast cell culture maturity | Correlated with histamine receptor 4 and Fc epsilon receptor I expression kinetics | Time-dependent (>40 min exposure) |

| Calcium Mobilization | Sustained intracellular Ca²⁺ mobilization | Galphai/o protein-mediated signaling | 0.01-30 μM histamine |

| Cytokine Production Enhancement | Enhanced interleukin-4, interleukin-5, interleukin-13, interleukin-6 production | ERK1/2, PI3K, nuclear factor kappa B pathway activation | 0.01-100 μM histamine |

T Helper Type 1/T Helper Type 2 Lymphocyte Polarization Mechanisms

Histamine exerts profound regulatory effects on T helper lymphocyte polarization through differential expression and activation of histamine receptors [9] [10]. T helper type 1 lymphocytes demonstrate predominant expression of histamine receptor 1, while T helper type 2 lymphocytes show increased expression of histamine receptor 2 [9]. This differential receptor expression pattern enables histamine to modulate immune responses through distinct signaling pathways and cellular mechanisms [10].

The polarization of immune responses from T helper type 1 towards T helper type 2 phenotype contributes to altered cellular immunity patterns [11]. Histamine enhances T helper type 1-type responses by triggering histamine receptor 1, whereas both T helper type 1 and T helper type 2 responses are negatively regulated by histamine receptor 2 through activation of different biochemical intracellular signals [10]. In mice, deletion of histamine receptor 1 results in suppression of interferon-gamma and dominant secretion of T helper type 2 cytokines including interleukin-4 and interleukin-13 [10].

Mutant mice lacking histamine receptor 2 demonstrate upregulation of both T helper type 1 and T helper type 2 cytokines [10]. The histamine receptor 2 operates through adenyl cyclase, cyclic adenosine monophosphate, protein kinase A, cyclic adenosine monophosphate response element-binding protein, and exchange protein directly activated by cyclic adenosine monophosphate signaling pathways [1]. This receptor increases interleukin-10 production and humoral immunity while decreasing cellular immunity and inhibiting T helper type 2 cells and cytokines [1].

Histamine directly affects immature dendritic cells by profoundly altering their T cell polarizing capacity [9]. Immature dendritic cells express both histamine receptor 1 and histamine receptor 2, and histamine acting upon histamine receptor 2 increases interleukin-10 production and reduces interleukin-12 secretion [9]. As a result, histamine-matured dendritic cells polarize naive cluster of differentiation 4 positive T lymphocytes toward T helper type 2 phenotype [9].

Table 2: Histamine Receptor-Mediated T Helper Type 1/T Helper Type 2 Lymphocyte Polarization

| Receptor | T Helper Type 1 Response | T Helper Type 2 Response | Cytokine Profile | Clinical Significance |

|---|---|---|---|---|

| Histamine Receptor 1 | Enhanced interferon-gamma production, promotes T helper type 1 differentiation | Promotes T helper type 2 cell migration, suppresses T helper type 2 cytokines in vitro | Interferon-gamma↑, interleukin-4↓, interleukin-13↓ | T cell chemotaxis, allergic inflammation |

| Histamine Receptor 2 | Suppresses T helper type 1 responses, increases interleukin-10 | Promotes T helper type 2 polarization, inhibits interleukin-12 production | Interleukin-10↑, interleukin-12↓, interferon-gamma↓ | Immune tolerance, anti-inflammatory |

| Histamine Receptor 4 | Modulates T helper type 1/T helper type 2 balance via dendritic cell activation | Decreases interleukin-4, interleukin-5, interleukin-13 when blocked | Interleukin-4, interleukin-5, interleukin-13, interleukin-6, interleukin-17 | Asthma pathogenesis, eosinophilic inflammation |

Histamine Receptor 1-Mediated Cytokine Shift in Allergic Sensitization

Histamine receptor 1 serves as a critical mediator of cytokine shifts during allergic sensitization processes [12] [13]. The histamine receptor 1 has been shown to suppress T helper type 2 cytokine production by in vitro cultured T cells [12] [13]. In murine asthma models, allergen-stimulated splenic T cells from sensitized histamine receptor 1-deficient mice exhibit enhanced T helper type 2 cytokine production [13].

Despite this T helper type 2 bias, allergen-challenged histamine receptor 1-deficient mice demonstrate diminished lung T helper type 2 cytokine messenger ribonucleic acid levels, airway inflammation, goblet cell metaplasia, and airway hyperresponsiveness [13]. Further investigation reveals that histamine acts as a T cell chemotactic factor, and defective T cell trafficking is responsible for the absence of lung inflammation in histamine receptor 1-deficient mice [13].

Cultured T cells migrate in response to histamine in vitro, but this migration is abolished by blockade of histamine receptor 1 but not histamine receptor 2 [13]. In vivo studies demonstrate that allergen-specific wild-type but not histamine receptor 1-deficient cluster of differentiation 4 positive T cells are recruited to the lungs of naive recipients following inhaled allergen challenge [13]. Histamine receptor 1-deficient T cells fail to confer airway inflammation or airway hyperresponsiveness observed after transfer of wild-type T cells [13].

The histamine receptor 1 operates through phospholipase C, phosphatidylinositol 4,5-bisphosphate, diacylglycerol, inositol 1,4,5-trisphosphate, calcium, and protein kinase C signaling pathways [1]. This receptor mediates allergic reactions and inflammation, histamine release, eosinophil and neutrophil chemotaxis, antigen presentation ability, T helper type 1/interferon-gamma activity, and recruitment of T helper type 2 cells [1]. The histamine receptor 1 also decreases humoral immunity and immunoglobulin E production [1].

Eosinophil Recruitment and Histamine Receptor 4-Dependent Chemotaxis

Eosinophil recruitment represents a hallmark of allergic inflammation, with histamine receptor 4 serving as a primary mediator of eosinophil chemotaxis and activation [14] [15]. Human eosinophils express histamine receptor 4 but not histamine receptor 3 receptors [14]. Histamine induces a rapid and transient cell shape change in human eosinophils, with maximal shape change occurring at 0.3 micromolar histamine and an EC₅₀ of 19 nanomolar [14].

The histamine-induced eosinophil shape change is mediated specifically by histamine receptor 4, as this effect is completely inhibited by histamine receptor 4-specific antagonist JNJ 7777120 with an IC₅₀ of 0.3 micromolar and histamine receptor 3/histamine receptor 4 antagonist thioperamide with an IC₅₀ of 1.4 micromolar [14]. Histamine receptor 4 agonists imetit and clobenpropit can mimic histamine effects in inducing eosinophil shape change with EC₅₀ values of 25 nanomolar and 72 nanomolar, respectively [14].

Histamine induces upregulation of adhesion molecules cluster of differentiation 11b/cluster of differentiation 18 and cluster of differentiation 54 on eosinophils through histamine receptor 4 [14]. This upregulation can be blocked by histamine receptor 4 antagonists JNJ 7777120 and thioperamide [14]. Histamine also induces eosinophil chemotaxis with an EC₅₀ of 83 nanomolar, and this effect is mediated by histamine receptor 4 and can be blocked by histamine receptor 4 antagonists [14].

The chemotactic effects of histamine on eosinophils are concentration-dependent, with maximal chemotactic effect achieved at 1 micromolar histamine [14]. Comparison with other chemokines reveals that eotaxin-2 and monocyte chemoattractant protein-3 demonstrate EC₅₀ values of 2 nanomolar and 43 nanomolar, respectively, for eosinophil chemotaxis [14]. Histamine enhances the chemotaxis of eosinophils induced by eotaxin-2 and monocyte chemoattractant protein-3 when present at suboptimal concentrations [14].

Recent studies demonstrate that histamine activates human eosinophils via histamine receptor 2 and histamine receptor 4 predominantly in atopic dermatitis patients [16]. Stimulation with histamine via histamine receptor 2 and histamine receptor 4 increases interleukin-18 receptor alpha expression in eosinophils from atopic dermatitis patients [16]. The histamine receptor 4-dependent eosinophilic inflammation is regulated during both sensitization and effector phases in experimental allergic asthma models [17].

Table 3: Histamine Receptor 4-Dependent Eosinophil Recruitment and Activation Parameters

| Parameter | Histamine Response | Histamine Receptor 4 Specificity | Comparison to Chemokines | Physiological Relevance |

|---|---|---|---|---|

| Chemotaxis EC₅₀ | 83 nM | JNJ7777120 IC₅₀: 86 nM | Eotaxin-2 EC₅₀: 2 nM, monocyte chemoattractant protein-3 EC₅₀: 43 nM | Tissue-level recruitment |

| Shape Change Response | Maximal at 0.3 μM (EC₅₀: 19 nM) | JNJ7777120 IC₅₀: 0.3 μM | Rapid (1-5 min) but transient | Priming for activation |

| Adhesion Molecule Upregulation | Cluster of differentiation 11b/cluster of differentiation 18 and cluster of differentiation 54 upregulation | Blocked by histamine receptor 4 antagonists | Similar to chemokine-induced responses | Facilitation of transmigration |

| Calcium Mobilization | Increased intracellular calcium | Histamine receptor 4-selective agonist responsive | Weaker than formyl peptides | Priming for degranulation |

| Degranulation Capacity | Limited compared to other activators | Incomplete activation via histamine receptor 4 | No reactive oxygen species or peroxidase release | Cooperative with other signals |

The histamine receptor 4 demonstrates functional selectivity in eosinophil activation, with ligand-specific stabilization of distinct receptor conformations inducing different biological responses [18]. Histamine acts as an incomplete eosinophil activator, with histamine receptor 2 blunting the chemotactic response to histamine receptor 4 activation [18]. The histamine receptor 4 specifically regulates activation of dendritic cells during sensitization, while in the effector phase, the histamine receptor 4 is active in cells involved in eosinophil activation [17].

Table 4: Histamine Receptor Expression and Immunological Functions

| Receptor | Expression Cells | Intracellular Signaling | Immunological Activity |

|---|---|---|---|

| Histamine Receptor 1 | Endothelial cells, nerve cells, epithelial cells, neutrophils, eosinophils, monocytes, macrophages, dendritic cells, T and B cells | Phospholipase C, phosphatidylinositol 4,5-bisphosphate, diacylglycerol, inositol 1,4,5-trisphosphate, calcium, protein kinase C | Allergic reactions, inflammation, histamine release, eosinophil/neutrophil chemotaxis, T helper type 1/interferon-gamma activity, T helper type 2 cell recruitment |

| Histamine Receptor 2 | Endothelial cells, nerve cells, epithelial cells, neutrophils, eosinophils, monocytes, macrophages, dendritic cells, T and B cells | Adenyl cyclase, cyclic adenosine monophosphate, protein kinase A, cyclic adenosine monophosphate response element-binding protein, exchange protein directly activated by cyclic adenosine monophosphate | Increases interleukin-10 production, humoral immunity; decreases cellular immunity; inhibits T helper type 2 cells/cytokines |

| Histamine Receptor 3 | Histaminergic neurons, monocytes, eosinophils | Inhibitor of adenyl cyclase and cyclic adenosine monophosphate; increases calcium | Control of neurogenic inflammation, increased proinflammatory activity, antigen presentation |

| Histamine Receptor 4 | Eosinophils, dendritic cells, Langerhans cells, neutrophils, T cells, basophils, mast cells | Inhibitor of adenyl cyclase and cyclic adenosine monophosphate; increases calcium | Affects dendritic cell functions, T helper type 1/T helper type 2 differentiation, eosinophil/mast cell chemotaxis, interleukin-6/interleukin-17 production |

Physical Description

Color/Form

XLogP3

Boiling Point

LogP

-0.70

Melting Point

86.0 °C

83-84 °C

86°C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

EXPTL USE: ...ATTEMPTS HAVE BEEN MADE TO DESENSITIZE PT /TO HISTAMINE ALLERGIES/ WITH COURSES OF HISTAMINE INJECTIONS. THERE IS NO EXPTL EVIDENCE THAT SUCH REGIMES INDUCE SIGNIFICANT TOLERANCE...& PROCEDURE HAS NOT MET WITH GENERAL ACCEPTANCE.

PRACTICAL APPLICATIONS OF HISTAMINE FALL INTO TWO CATEGORIES: 1ST, ITS USES AS DIAGNOSTIC AGENT, WHICH FOR MOST PART ARE ON A SOUND PHYSIOLOGICAL BASIS; &, 2ND, ITS MORE CONTROVERSIAL USES IN THERAPY, ESP OF DISEASES OF ALLERGY.

AS DIAGNOSTIC AGENT IT IS OF VALUE IN TESTING FOR FUNCTIONAL CAPACITY OF GASTRIC GLANDS. IF NO ACID IS SECRETED FOLLOWING INJECTION OF 0.25-0.5 MG (USUALLY AS 1:1000 SOLN), A TRUE GASTRIC ACHYLIA EXISTS.

WHEN INJECTED IV, HISTAMINE EVOKES INCR OUTPUT OF EPINEPHRINE FROM ADRENAL MEDULLA AS INDICATED BY SECONDARY RISE IN BLOOD PRESSURE.

ABILITY OF INTRADERMAL HISTAMINE TO CAUSE WHEAL FORMATION PROVIDES TEST FOR CIRCULATORY COMPETENCY IN LIMB EXTREMETIES OF DOUBTFUL VIABILITY; THERE IS NO EDEMA FORMATION UNLESS CIRCULATION IS ADEQUATE. ...STIMULANT EFFECT OF HISTAMINE ON CHROMAFFIN CELLS HAS BEEN APPLIED IN A PROVOCATIVE TEST FOR PHEOCHROMOCYTOMA.

HISTAMINE HAS VARIOUS OTHER MINOR DIAGNOSTIC USES. FACT THAT INTRADERMAL HISTAMINE CAUSES A "FLARE" THAT IS MEDIATED BY AXON REFLEXES ALLOWS A TEST FOR INTEGRITY OF SENSORY NERVES, OF VALUE IN CERTAIN NEUROLOGICAL CONDITIONS.

/HISTAMINE IS USED THERAPEUTICALLY/ IN VARIOUS DISEASES IN WHICH HISTAMINE IS SUSPECTED OF BEING INVOLVED IN ETIOLOGY, SUCH AS IN ALLERGIES, MENIERE'S DISEASE, & VARIOUS VASCULAR HEADACHES...

HISTAMINE HAS BEEN EMPLOYED TOPICALLY AS THERAPEUTIC AGENT IN OPHTHALMOLOGY IN CONCN FROM 0.1 TO 10% OF PHOSPHATE OR DIHYDROCHLORIDE SALTS FOR CONDITIONS RANGING FROM EPISCLERITIS TO GLAUCOMA. ... BECAUSE OF MODERATE MIOTIC EFFECT HISTAMINE WAS FORMERLY EMPLOYED IN TREATING ACUTE CONGESTIVE GLAUCOMA...

HYPOSENSITIZATION THERAPY

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

...CONTRACTS MANY SMOOTH MUSCLES, SUCH AS...BRONCHI & GUT, BUT...RELAXES OTHERS...OF FINE BLOOD VESSELS. IT IS...POTENT STIMULUS TO GASTRIC ACID PRODUCTION & ELICITS...OTHER EXOCRINE SECRETIONS. ...BRONCHOCONSTRICTION & CONTRACTION OF GUT...INVOLVE H1 RECEPTORS...GASTRIC SECRETION...INVOLVE ACTIVATION OF H2 RECEPTORS...

...AT CELLULAR LEVEL, MANY RESPONSES TO HISTAMINE ARE CLEARLY ATTRIBUTABLE TO INCR IN MEMBRANE PERMEABILITY THAT ALLOWS COMMON INORG IONS (MAINLY CATIONS) TO FLOW DOWN ELECTROCHEM GRADIENTS & ALTER TRANSMEMBRANE POTENTIAL. IT DOUBTLESS EXPLAINS STIMULANT ACTIONS...OF HISTAMINE ON NERVE ENDINGS OR GANGLION CELLS...

...ESSENTIALLY SIMILAR ACTION /TO THAT AT CELLULAR LEVEL/ APPEARS TO ACCOUNT FOR SECRETION, AT LEAST AS IT OCCURS IN CHROMAFFIN CELLS OF ADRENAL MEDULLA. HERE HISTAMINE...MIMIC PHYSIOLOGICAL SECRETAGOGUE ACH IN DEPOLARIZING THE PLASMALEMMA.

MODE OF ACTION OF HISTAMINE...TO PRODUCE SMOOTH MUSCLE RELAXATION, INCL VASODILATION, HAS NOT BEEN DEFINED.

CLASSICAL...ANTIHISTAMINES ARE...CAPABLE OF BLOCKING...H1 RECEPTORS ONLY... H2 RECEPTORS...ARE INHIBITED PREFERENTIALLY BY H2-RECEPTORS ANTAGONISTS.

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Wikipedia

Drug Warnings

Use Classification

Immunostimulants -> Human pharmacotherapeutic group

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

DIRECT ANALYSIS OF HISTAMINE BY HPLC THROUGH VISUALIZATION OF EMERGING SUBSTANCES BY EXAM OF ELUATES AT 208 NM USING COLUMN OF MICROPARTICULATE SILICA GEL, TREATED WITH BETA-CYANOETHYLTRIETHOXYSILANE & HCL. METHOD IS SIMPLE, SELECTIVE, PRECISE & SENSITIVE TO 1 MCG/ML.

Interactions

IN GUINEA PIGS, DEATH BY ASPHYXIA FOLLOWS QUITE SMALL DOSES OF HISTAMINE, YET ANIMAL MAY SURVIVE A HUNDRED LETHAL DOSES OF HISTAMINE IF GIVEN AN H1-BLOCKING DRUG. IN SAME SPECIES, H1 ANTAGONISTS OFFER STRIKING PROTECTION AGAINST ANAPHYLACTIC BRONCHOSPASM, BUT THIS IS NOT SO IN MAN... /H1-RECEPTOR ANTAGONISTS/

Stability Shelf Life

Dates

[Histamine signaling restores retrieval of forgotten memories]

Hiroshi NomuraPMID: 34470934 DOI: 10.1254/fpj.21049

Abstract

Histamine is a biological amine that functions as a neurotransmitter in the brain to regulate arousal, appetite, and cognitive functions. Many pharmacological studies using histamine receptor agonists and antagonists have found that histamine promotes memory consolidation and retrieval. More recently, we have revealed that the activation of the brain histaminergic system by HR antagonists/inverse agonists restores retrieval of forgotten long-term memory in mice and humans. The recovery of memory retrieval may involve histamine-induced excitatory effects. Histamine may increase neuronal excitability throughout the neural circuit, including both neurons that are and are not recruited into the memory trace, similar to noise added to the neural circuits for memory retrieval. Stochastic resonance can explain how adding noise to the circuit enhances memory retrieval. Memory is processed not only by consolidation and retrieval, but also by various processes such as maintenance, reconsolidation, extinction, and reinstatement. Further studies that separately analyze the memory processes are needed to elucidate the whole picture of the effects of histamine on learning and memory. Regarding the human histaminergic system, alterations in histamine signaling have been reported in several neuropsychiatric disorders, and these changes have been suggested to be involved in cognitive dysfunction in patients with the neuropsychiatric disorders. Therefore, the drugs that modulate histamine signaling, including H

R antagonists/inverse agonists, may be effective in the treatment of cognitive dysfunction, including Alzheimer's disease.

Presence of Biogenic Amines in Food and Their Public Health Implications: A Review

Abdullah Khalid Omer, Rebin Rafaat Mohammed, Peshraw S Mohammed Ameen, Zaniar Ali Abas, Kamil EkiciPMID: 34375430 DOI: 10.4315/JFP-21-047

Abstract

Essential foods as part of a daily meal may include numerous kinds of biogenic amines (BAs) at various concentrations. BAs have a variety of toxicological effects on human health and have been linked to multiple outbreaks of foodborne disease. BAs also are known to cause cancer based on their ability to react with nitrite salts, resulting in the production of carcinogenic organic compounds (nitrosamines). Ingestion of large quantities of BAs in food causes toxicological effects and health disorders, including psychoactive, vasoactive, and hypertensive effects and respiratory, gastrointestinal, cardiovascular, and neurological disorders. The toxicity of BAs is linked closely to the BAs histamine and tyramine. Other amines, such as phenylethylamine, putrescine, and cadaverine, are important because they can increase the negative effects of histamine. The key method for reducing BA concentrations and thus foodborne illness is management of the bacterial load in foods. Basic good handling and hygiene practices should be used to control the formation of histamine and other BAs and reduce the toxicity histamine and tyramine. A better understanding of BAs is essential to enhance food safety and quality. This review also includes a discussion of the public health implications of BAs in foods.In Vitro Study of Permeability in Lymphatic Endothelial Cells Responding to Histamine

Hongjiang SiPMID: 34331241 DOI: 10.1007/978-1-0716-1480-8_5

Abstract

Histamine is well characterized to cause hyperpermeability in both blood and lymphatic endothelial cells (BECs and LECs) in infection and inflammation. The increased permeability impairs the barrier function of vessels to fluid, soluble electrolytes, and proteins, resulting in the swelling of interstitial tissues, termed edema and lymphedema. Here, we describe two approaches to study the permeability of LECs, to macromolecules or to electrolytes, upon histamine stimulation in vitro.Histamine receptors, agonists, and antagonists in health and disease

Pertti PanulaPMID: 34225942 DOI: 10.1016/B978-0-12-820107-7.00023-9

Abstract

Histamine in the brain is produced by a group of tuberomamillary neurons in the posterior hypothalamus and a limited number of mast cells in different parts of the brain. Four G-protein-coupled receptors mediate the effects of histamine. Two of these receptors, H3 and H4 receptors, are high-affinity receptors in the brain and immune system, respectively. The two classic histamine receptors, H1 receptor and H2 receptor, are well known as drug targets for allergy and gastric ulcer, respectively. These receptors have lower affinity for histamine than the more recently discovered H3 and H4 receptors. The H1 and H2 receptors are important postsynaptic receptors in the brain, and they mediate many of the central effects of histamine on, e.g., alertness and wakefulness. H3 receptor is a pre- and postsynaptic receptor, which regulates release of histamine and several other neurotransmitters, including serotonin, GABA, and glutamate. H4 receptor is found in cerebral blood vessels and microglia, but its expression in neurons is not yet well established. Pitolisant, a H3 receptor antagonist, is used to treat narcolepsy and hypersomnia. H1 receptor antagonists have been used to treat insomnia, but its use requires precautions due to potential side effects. H2 receptor antagonists have shown efficacy in treatment of schizophrenia, but they are not in widespread clinical use. H4 receptor ligands may in the future be tested for neuroimmunological disorders and potentially neurodegenerative disorders in which inflammation plays a role, but clinical tests have not yet been initiated.The tuberomamillary nucleus in neuropsychiatric disorders

Ling Shan, Rolf Fronczek, Gert Jan Lammers, Dick F SwaabPMID: 34225943 DOI: 10.1016/B978-0-12-820107-7.00024-0

Abstract

The tuberomamillary nucleus (TMN) is located within the posterior part of the hypothalamus. The histamine neurons in it synthesize histamine by means of the key enzyme histidine decarboxylase (HDC) and from the TMN, innervate a large number of brain areas, such as the cerebral cortex, hippocampus, amygdala as well as the thalamus, hypothalamus, and basal ganglia. Brain histamine is reduced to an inactivated form, tele-methylhistamine (t-MeHA), by histamine N-methyltransferase (HMT). In total, there are four types of histamine receptors (HRs) in the brain, all of which are G-protein coupled. The histaminergic system controls several basal physiological functions, including the sleep-wake cycle, energy and endocrine homeostasis, sensory and motor functions, and cognitive functions such as attention, learning, and memory. Histaminergic dysfunction may contribute to clinical disorders such as Parkinson's disease, Alzheimer's disease, Huntington's disease, narcolepsy type 1, schizophrenia, Tourette syndrome, and autism spectrum disorder. In the current chapter, we focus on the role of the histaminergic system in these neurological/neuropsychiatric disorders. For each disorder, we first discuss human data, including genetic, postmortem brain, and cerebrospinal fluid studies. Then, we try to interpret the human changes by reviewing related animal studies and end by discussing, if present, recent progress in clinical studies on novel histamine-related therapeutic strategies.

Cera Flava Alleviates Atopic Dermatitis by Activating Skin Barrier Function via Immune Regulation

Gunhyuk Park, Byeong Cheol Moon, Goya Choi, Hye-Sun LimPMID: 34299150 DOI: 10.3390/ijms22147531

Abstract

Cera Flava (CF), a natural extract obtained from beehives, is widely used in dermatological products owing to its wound healing, wrinkle reduction, UV-protective, and skin cell turnover stimulation effects. However, its effect on AD-like skin lesions is unknown. In this study, we used a mouse model of AD to evaluate the effects of CP at the molecular and phenotypic levels. Topical house dust mite (HDM) sensitization and challenge were performed on the dorsal skin of NC/Nga mice to induce AD-like cutaneous lesions, phenotypes, and immunologic responses. The topical application of CF for 6 weeks relieved HDM-induced AD-like phenotypes, as quantified by the dermatitis severity score, scratching frequency, and skin moisture. CP decreased immunoglobulin E, histamine, and thymic stromal lymphopoietin levels. Histopathological analysis showed that CF decreased epidermal thickening and the number of mast cells. CF attenuated HDM-induced changes in the expression of skin barrier-related proteins. Furthermore, CF decreased the mRNA levels of inflammatory factors, including interleukin ()

and

in dorsal skin tissue via the TLR2/MyD88/TRAF6/ERK pathway. CF influences skin barrier function and immune regulation to alleviate AD symptoms. It may therefore be an effective alternative to topical steroids for the treatment of AD.

Histamine Intolerance-The More We Know the Less We Know. A Review

Martin Hrubisko, Radoslav Danis, Martin Huorka, Martin WawruchPMID: 34209583 DOI: 10.3390/nu13072228

Abstract

The intake of food may be an initiator of adverse reactions. Food intolerance is an abnormal non-immunological response of the organism to the ingestion of food or its components in a dosage normally tolerated. Despite the fact that food intolerance is spread throughout the world, its diagnosing is still difficult. Histamine intolerance (HIT) is the term for that type of food intolerance which includes a set of undesirable reactions as a result of accumulated or ingested histamine. Manifestations may be caused by various pathophysiological mechanisms or a combination of them. The problem with a "diagnosis" of HIT is precisely the inconstancy and variety of the manifestations in the same individual following similar stimuli. The diagnosing of HIT therefore requires a complex time-demanding multidisciplinary approach, including the systematic elimination of disorders with a similar manifestation of symptoms. Among therapeutic approaches, the gold standard is a low-histamine diet. A good response to such a diet is considered to be confirmation of HIT. Alongside the dietary measures, DAO supplementation supporting the degradation of ingested histamine may be considered as subsidiary treatment for individuals with intestinal DAO deficiency. If antihistamines are indicated, the treatment should be conscious and time-limited, while 2nd or 3rd generation of Hantihistamines should take precedence.

Histamine: A Bacterial Signal Molecule

Tino Krell, José A Gavira, Félix Velando, Matilde Fernández, Amalia Roca, Elizabet Monteagudo-Cascales, Miguel A MatillaPMID: 34204625 DOI: 10.3390/ijms22126312

Abstract

Bacteria have evolved sophisticated signaling mechanisms to coordinate interactions with organisms of other domains, such as plants, animals and human hosts. Several important signal molecules have been identified that are synthesized by members of different domains and that play important roles in inter-domain communication. In this article, we review recent data supporting that histamine is a signal molecule that may play an important role in inter-domain and inter-species communication. Histamine is a key signal molecule in humans, with multiple functions, such as being a neurotransmitter or modulator of immune responses. More recent studies have shown that bacteria have evolved different mechanisms to sense histamine or histamine metabolites. Histamine sensing in the human pathogenwas found to trigger chemoattraction to histamine and to regulate the expression of many virulence-related genes. Further studies have shown that many bacteria are able to synthesize and secrete histamine. The release of histamine by bacteria in the human gut was found to modulate the host immune responses and, at higher doses, to result in host pathologies. The elucidation of the role of histamine as an inter-domain signaling molecule is an emerging field of research and future investigation is required to assess its potential general nature.

The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut

Bastian Schirmer, Detlef NeumannPMID: 34204101 DOI: 10.3390/ijms22116116

Abstract

Histamine is a pleiotropic mediator involved in a broad spectrum of (patho)-physiological processes, one of which is the regulation of inflammation. Compounds acting on three out of the four known histamine receptors are approved for clinical use. These approved compounds comprise histamine H1-receptor (HR) antagonists, which are used to control allergic inflammation, antagonists at H

R, which therapeutically decrease gastric acid release, and an antagonist at H

R, which is indicated to treat narcolepsy. Ligands at H

R are still being tested pre-clinically and in clinical trials of inflammatory diseases, including rheumatoid arthritis, asthma, dermatitis, and psoriasis. These trials, however, documented only moderate beneficial effects of H

R ligands so far. Nevertheless, pre-clinically, H

R still is subject of ongoing research, analyzing various inflammatory, allergic, and autoimmune diseases. During inflammatory reactions in gut tissues, histamine concentrations rise in affected areas, indicating its possible biological effect. Indeed, in histamine-deficient mice experimentally induced inflammation of the gut is reduced in comparison to that in histamine-competent mice. However, antagonists at H

R, H

R, and H

R do not provide an effect on inflammation, supporting the idea that H

R is responsible for the histamine effects. In the present review, we discuss the involvement of histamine and H

R in inflammatory and inflammation-associated diseases of the gut.

The Implications of Pruritogens in the Pathogenesis of Atopic Dermatitis

Lai-San Wong, Yu-Ta Yen, Chih-Hung LeePMID: 34281281 DOI: 10.3390/ijms22137227